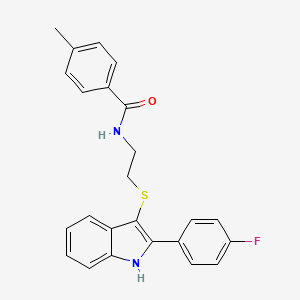

2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

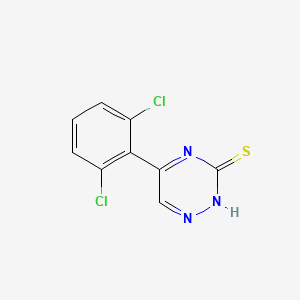

2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, also known as CHM-1, is a synthetic compound that has been found to have potential therapeutic effects in various diseases. This compound belongs to the class of quinazolinone derivatives and has been studied extensively for its biological activities.

科学的研究の応用

Antibacterial Activity The antibacterial efficacy of related quinazolinone compounds has been investigated, revealing that certain derivatives demonstrate broad-spectrum antibacterial activity. One-pot synthesis methods have facilitated the development of compounds with potential against both gram-positive and gram-negative bacteria, suggesting a promising avenue for therapeutic applications against bacterial infections (Velpula et al., 2015).

Analgesic and Anti-inflammatory Applications Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Studies have shown that these compounds exhibit significant potential in treating pain and inflammation, making them valuable for pharmaceutical development in this area (Badiger et al., 2011).

Anticancer Potential The anticancer properties of quinazolinone derivatives have been explored, with some compounds displaying high antiproliferative activity against various human tumor cell lines. This research indicates the potential of quinazolinone-based compounds as novel therapeutic agents in cancer treatment (Cui et al., 2017).

Synthesis and Characterization Efforts in the synthesis and characterization of quinazolinone derivatives have led to the development of novel compounds with a range of biological activities. These synthetic advancements enhance the understanding of the structural requirements for biological activity, aiding in the design of more effective therapeutic agents (Kumar et al., 2007).

Antioxidant Properties Recent studies have evaluated the antioxidant properties of quinazolinone derivatives, identifying compounds with promising antioxidant activity. This research contributes to the development of quinazolinone-based antioxidants for potential therapeutic use in conditions associated with oxidative stress (Mravljak et al., 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde with anthranilic acid followed by cyclization to form the quinazolinone ring.", "Starting Materials": [ "8-methoxy-2-oxo-2H-chromene-3-carbaldehyde", "Anthranilic acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Chloroform", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Dissolve 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde (1.0 g, 5.0 mmol) and anthranilic acid (0.7 g, 5.0 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sodium acetate. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and collect the resulting solid by filtration. Wash the solid with water and dry it under vacuum to obtain a yellow solid (1.2 g, 80%).", "Step 3: Dissolve the yellow solid obtained in step 2 in a mixture of ethanol (10 mL) and chloroform (10 mL). Add a catalytic amount of sodium acetate and heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and collect the resulting solid by filtration. Wash the solid with water and dry it under vacuum to obtain a yellow solid (0.8 g, 60%).", "Step 5: Dissolve the yellow solid obtained in step 4 in a mixture of methanol (10 mL) and chloroform (10 mL). Add a catalytic amount of sodium acetate and heat the mixture under reflux for 4 hours.", "Step 6: Cool the reaction mixture to room temperature and collect the resulting solid by filtration. Wash the solid with water and dry it under vacuum to obtain a yellow solid (0.6 g, 45%).", "Step 7: Dissolve the yellow solid obtained in step 6 in a mixture of diethyl ether (10 mL) and petroleum ether (10 mL). Filter the solution to remove any insoluble impurities.", "Step 8: Evaporate the solvent under reduced pressure to obtain the final product, 2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, as a yellow solid (0.5 g, 38%)." ] } | |

CAS番号 |

2319877-30-8 |

製品名 |

2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one |

分子式 |

C18H12N2O4 |

分子量 |

320.304 |

IUPAC名 |

2-(8-methoxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C18H12N2O4/c1-23-14-8-4-5-10-9-12(18(22)24-15(10)14)16-19-13-7-3-2-6-11(13)17(21)20-16/h2-9H,1H3,(H,19,20,21) |

InChIキー |

CUJYWPLSBQDBPI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4C(=O)N3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2381064.png)

![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)

![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)

![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)